molecular formula C16H27N3O4S B5586761 N-[(3R*,4S*)-4-cyclopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]-2-(2-oxo-1-azepanyl)acetamide

N-[(3R*,4S*)-4-cyclopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]-2-(2-oxo-1-azepanyl)acetamide

Cat. No. B5586761
M. Wt: 357.5 g/mol
InChI Key: ACDGQOUIJYDBSK-KGLIPLIRSA-N
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Description

Synthesis Analysis

The synthesis of related pyrrolidinyl and acetamide derivatives involves multi-step chemical reactions, starting from chiral amino acids or by coupling-isomerization sequences. For instance, derivatives similar to the target compound have been synthesized using annelated 2-amino pyridines through a coupling-isomerization-enamine-addition-cyclocondensation sequence, highlighting the complexity and specificity required in synthesizing such compounds (Schramm et al., 2006).

Molecular Structure Analysis

The molecular structure of cyclopropane and pyrrolidinyl derivatives often involves detailed stereochemistry, with cyclopropanes being synthesized in highly diastereoselective and enantioselective modes. For instance, the synthesis of activated cyclopropanes using α-pyridinium acetamide shows the importance of stereochemistry in the molecular structure of these compounds (Kojima et al., 2004).

Chemical Reactions and Properties

Chemical reactions involving the target compound or its analogs often include cyclopropanation, coupling-isomerization, and annelation processes, leading to a variety of chemical structures with diverse biological activities. For example, the synthesis of fluorinated derivatives of sigma-1 receptor modulators demonstrates the chemical versatility and potential pharmacological relevance of these compounds (Kuznecovs et al., 2020).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystalline structure, are crucial for their application in drug development. Studies like those on cyclohexyl derivatives provide insights into the crystal structures, highlighting the interactions and conformations that influence the physical properties of these molecules (Yang et al., 2008).

Chemical Properties Analysis

Chemical properties, including reactivity, stability, and biological activity, are key to understanding the potential applications of the target compound. The synthesis and evaluation of derivatives as COX-2 inhibitors, for instance, demonstrate the methods used to enhance the chemical properties of these compounds for therapeutic uses (Consalvi et al., 2015).

properties

IUPAC Name

N-[(3R,4S)-4-cyclopropyl-1-methylsulfonylpyrrolidin-3-yl]-2-(2-oxoazepan-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N3O4S/c1-24(22,23)19-9-13(12-6-7-12)14(10-19)17-15(20)11-18-8-4-2-3-5-16(18)21/h12-14H,2-11H2,1H3,(H,17,20)/t13-,14+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACDGQOUIJYDBSK-KGLIPLIRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CC(C(C1)NC(=O)CN2CCCCCC2=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)N1C[C@@H]([C@H](C1)NC(=O)CN2CCCCCC2=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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